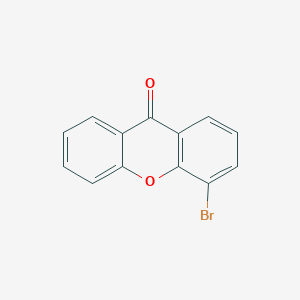
4-Bromo-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-9H-xanthen-9-one is a brominated derivative of xanthen-9-one, a compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 4-Bromo-9H-xanthen-9-one can be achieved through several methods. One common approach involves the bromination of xanthen-9-one using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as chloroform or dichloromethane under reflux conditions . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Bromo-9H-xanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Bromo-9H-xanthen-9-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Biological Studies: The compound is used in studies to investigate its effects on various biological targets, including enzymes and receptors.
Material Science: It is employed in the development of organic materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-9H-xanthen-9-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity . The bromine atom can enhance the compound’s binding affinity and selectivity for these targets . The exact pathways involved vary based on the biological system being studied .
Comparación Con Compuestos Similares
4-Bromo-9H-xanthen-9-one can be compared with other brominated xanthones and related compounds:
4-Chloro-xanthen-9-one: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Xanthen-9-one: The parent compound without any halogen substitution, exhibiting different chemical properties and applications.
4-Fluoro-xanthen-9-one: Contains a fluorine atom, which can significantly alter its electronic properties compared to the brominated derivative.
Propiedades
Fórmula molecular |
C13H7BrO2 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
4-bromoxanthen-9-one |
InChI |
InChI=1S/C13H7BrO2/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7H |
Clave InChI |
UBPSDNHQRRCBTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













